2-Nitro-6-cyclopropylbenzonitrile
Description
2-Nitro-6-cyclopropylbenzonitrile is a benzonitrile derivative featuring a nitro group at the 2-position and a cyclopropyl substituent at the 6-position of the aromatic ring. Its molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol. The compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitro group and the steric effects of the cyclopropyl moiety, which influence reactivity and binding interactions.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-cyclopropyl-6-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-6-9-8(7-4-5-7)2-1-3-10(9)12(13)14/h1-3,7H,4-5H2 |
InChI Key |
XZURHUYAPXRFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structurally analogous nitriles and cyclopropyl-substituted aromatic compounds:
Comparison with 2-(Benzylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile
- Structure: This compound (C₁₇H₁₃F₃N₂S) shares the cyclopropyl and nitrile groups but differs in substituents (benzylsulfanyl, trifluoromethyl) and aromatic system (nicotinonitrile vs. benzonitrile) .
- Key Differences: Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, while the nitro group in 2-Nitro-6-cyclopropylbenzonitrile offers similar but more localized electron withdrawal. Steric Effects: The benzylsulfanyl group introduces bulkier steric hindrance compared to the nitro group. Applications: Nicotinonitrile derivatives are often explored as kinase inhibitors, whereas benzonitriles are utilized in agrochemical intermediates.
Comparison with Other Nitro-Substituted Benzonitriles
- Example: 2-Nitro-4-fluorobenzonitrile (C₇H₃FN₂O₂) Reactivity: Fluorine at the 4-position enhances electrophilic substitution reactivity compared to cyclopropyl, which may sterically block certain reactions.
General Trends in Cyclopropyl-Substituted Aromatics
- Synthetic Challenges : Cyclopropyl groups complicate regioselective functionalization due to their strain and steric demands.
- Biological Activity : Cyclopropyl moieties are common in protease inhibitors (e.g., HIV drugs) but require precise positioning for efficacy, a factor that may differ between this compound and its analogs.
Data Table: Hypothetical Comparison Based on Structural Analogs
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